molecular formula C47H51FN7O7P B151245 Dmt-2'fluoro-da(bz) amidite CAS No. 136834-22-5

Dmt-2'fluoro-da(bz) amidite

Cat. No. B151245
M. Wt: 875.9 g/mol
InChI Key: VCCMVPDSLHFCBB-MSIRFHFKSA-N
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Description

Dmt-2’fluoro-da(bz) amidite is an uniformly modified 2’-deoxy-2’-fluoro phosphorothioate oligonucleotide . It is a nuclease-resistant antisense compound with high affinity and specificity for RNA targets . This compound is also an intermediate for 5’-DMT-3’-phosphoramidite synthesis .


Synthesis Analysis

Dmt-2’fluoro-da(bz) amidite is an intermediate in the synthesis of 5’-DMT-3’-phosphoramidite . It can be employed together with DNA or RNA phosphoramidites .


Molecular Structure Analysis

The empirical formula of Dmt-2’fluoro-da(bz) amidite is C47H51FN7O7P . Its molecular weight is 875.92 .

Scientific Research Applications

Dmt-2’fluoro-da(bz) amidite is a uniformly modified 2’-deoxy-2’-fluoro phosphorothioate oligonucleotide . It is a nuclease-resistant antisense compound with high affinity and specificity for RNA targets . This compound is also an intermediate for 5’-DMT-3’-phosphoramidite synthesis .

The specific scientific field where this compound is used is in the synthesis of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have a wide range of applications in genetic testing, research, and forensics.

In terms of application, Dmt-2’fluoro-da(bz) amidite is used in the preparation of modified nucleotides to improve metabolic stability and elicit gene silencing . It is also used in the synthesis of microRNA inhibitors .

As for the results or outcomes obtained, the use of Dmt-2’fluoro-da(bz) amidite in the synthesis of oligonucleotides can lead to compounds with high affinity and specificity for RNA targets . This can be particularly useful in research applications where specific gene targets need to be silenced.

  • Synthesis of Modified Nucleotides Dmt-2’fluoro-da(bz) amidite is used in the preparation of modified nucleotides to improve metabolic stability and elicit gene silencing . This can be particularly useful in research applications where specific gene targets need to be silenced.

  • MicroRNA Inhibitors This compound is also used in the synthesis of microRNA inhibitors . MicroRNAs are small non-coding RNAs that play crucial roles in regulating gene expression. Inhibitors can be used to study the function of specific microRNAs in a cellular context.

  • Oligonucleotide Synthesis Dmt-2’fluoro-da(bz) amidite is used in the synthesis of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have a wide range of applications in genetic testing, research, and forensics.

  • Antisense Therapies As a nuclease-resistant antisense compound with high affinity and specificity for RNA targets, Dmt-2’fluoro-da(bz) amidite can be used in the development of antisense therapies . These therapies work by binding to messenger RNAs (mRNAs) and preventing them from being translated into proteins.

  • Intermediate in Phosphoramidite Synthesis Dmt-2’fluoro-da(bz) amidite is also an intermediate in the synthesis of 5’-DMT-3’-phosphoramidite . This is another compound used in the synthesis of oligonucleotides.

  • Synthesis of Modified Nucleotides Dmt-2’fluoro-da(bz) amidite is used in the preparation of modified nucleotides to improve metabolic stability and elicit gene silencing . This can be particularly useful in research applications where specific gene targets need to be silenced.

  • MicroRNA Inhibitors This compound is also used in the synthesis of microRNA inhibitors . MicroRNAs are small non-coding RNAs that play crucial roles in regulating gene expression. Inhibitors can be used to study the function of specific microRNAs in a cellular context.

  • Oligonucleotide Synthesis Dmt-2’fluoro-da(bz) amidite is used in the synthesis of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have a wide range of applications in genetic testing, research, and forensics.

  • Antisense Therapies As a nuclease-resistant antisense compound with high affinity and specificity for RNA targets, Dmt-2’fluoro-da(bz) amidite can be used in the development of antisense therapies . These therapies work by binding to messenger RNAs (mRNAs) and preventing them from being translated into proteins.

  • Intermediate in Phosphoramidite Synthesis Dmt-2’fluoro-da(bz) amidite is also an intermediate in the synthesis of 5’-DMT-3’-phosphoramidite . This is another compound used in the synthesis of oligonucleotides.

Safety And Hazards

While specific safety and hazards information for Dmt-2’fluoro-da(bz) amidite is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Dmt-2’fluoro-da(bz) amidite can be employed together with DNA or RNA phosphoramidites . The recommended deprotection conditions are 8 hours at 55 °C using concentrated ammonia solution, or with AMA for 10 minutes at 65 °C .

properties

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H51FN7O7P/c1-31(2)55(32(3)4)63(60-27-13-26-49)62-42-39(61-46(40(42)48)54-30-52-41-43(50-29-51-44(41)54)53-45(56)33-14-9-7-10-15-33)28-59-47(34-16-11-8-12-17-34,35-18-22-37(57-5)23-19-35)36-20-24-38(58-6)25-21-36/h7-12,14-25,29-32,39-40,42,46H,13,27-28H2,1-6H3,(H,50,51,53,56)/t39-,40-,42-,46-,63?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCMVPDSLHFCBB-MSIRFHFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H51FN7O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

875.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dmt-2'fluoro-da(bz) amidite

CAS RN

136834-22-5
Record name N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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